Diproteverine - 69373-95-1

Diproteverine

Catalog Number: EVT-265643
CAS Number: 69373-95-1
Molecular Formula: C26H35NO4
Molecular Weight: 425.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diproteverine is a calcium antagonist with antianginal properties.
Source and Classification

Diproteverine, also known as 2-chloro-1-[2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrol-3-yl]ethan-1-one, is a synthetic compound classified primarily as a pharmaceutical agent. It is utilized in various therapeutic applications, particularly in the field of ocular medicine. The compound is recognized for its potential in drug delivery systems, especially for sustained release formulations targeting ocular conditions.

Synthesis Analysis

The synthesis of Diproteverine typically involves a multi-step process:

Industrial production may utilize batch or continuous flow reactors to optimize reaction conditions and enhance yield and purity through techniques like recrystallization or chromatography .

Molecular Structure Analysis

Diproteverine has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C₁₁H₁₃ClN₂O
  • Molecular Weight: 224.69 g/mol
  • Structural Features: The compound contains a chloro group, an isoxazole ring, and a pyrrole moiety, contributing to its unique properties and biological activities.

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR), which provide insights into the arrangement of atoms and functional groups within the molecule.

Chemical Reactions Analysis

Diproteverine can participate in various chemical reactions:

  1. Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to diverse derivatives that may exhibit altered biological activities.
  2. Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols, depending on the reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride.
  3. Cyclization Reactions: Diproteverine can also engage in cyclization reactions to form more complex structures, which are often explored in medicinal chemistry for developing new therapeutic agents .
Mechanism of Action

The mechanism of action of Diproteverine involves its interaction with specific molecular targets within biological systems:

  • Molecular Targets: It primarily interacts with enzymes and receptors that regulate various biochemical pathways.
  • Pathways Involved: The compound may influence cell signaling pathways, metabolic processes, and gene expression, leading to therapeutic effects in ocular conditions.

Research indicates that its pharmacological effects are mediated through modulation of these targets, which could potentially lead to enhanced efficacy in drug delivery systems .

Physical and Chemical Properties Analysis

Diproteverine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility characteristics are important for its application in drug formulations; it is generally soluble in organic solvents.
  • Stability: The compound's stability under various pH conditions is crucial for its effectiveness in sustained release formulations.

Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and phase transitions .

Applications

Diproteverine has significant applications in pharmaceutical sciences:

  1. Ocular Drug Delivery Systems: It is particularly valuable in developing sustained release formulations for treating ocular diseases, enhancing therapeutic outcomes by maintaining drug levels over extended periods.
  2. Research Applications: Its unique structure makes it a subject of interest in medicinal chemistry research aimed at discovering new drugs with improved efficacy and safety profiles.
  3. Formulation Development: The compound's properties are exploited in designing novel drug delivery systems that can improve patient compliance by reducing dosing frequency .
Introduction to Diproteverine in Cardiovascular Research

Historical Context of Calcium Channel Blockers in Cardiovascular Therapeutics

Calcium channel blockers (CCBs) revolutionized cardiovascular therapeutics following their identification in the 1960s. Early agents like verapamil (phenylalkylamine class), nifedipine (dihydropyridine class), and diltiazem (benzothiazepine class) established the foundational pharmacophores for L-type voltage-operated calcium channel (L-VOCC) inhibition [3]. These compounds primarily reduced myocardial oxygen demand by decreasing afterload and heart rate while improving coronary blood supply through vasodilation [4] [10]. Despite their efficacy, limitations emerged, including reflex tachycardia with dihydropyridines, negative inotropy with non-dihydropyridines, and coronary steal phenomena in specific ischemic models [2] [4]. This therapeutic gap stimulated research into novel calcium antagonists with improved hemodynamic profiles, leading to the development of Diproteverine (BRL 40015) – a papaverine-derived molecule investigated during the late 1980s-1990s as a potential antianginal agent with distinct electrophysiological properties [1] [2].

Table 1: Evolution of Calcium Channel Blockers

EraRepresentative AgentsPrimary Cardiovascular ActionsLimitations
1960-1970sVerapamil, NifedipineAfterload reduction, coronary vasodilationReflex tachycardia, heart block, negative inotropy
1980sDiltiazem, AmlodipineSustained vasodilation, heart rate modulationPeripheral edema, coronary steal
Late 1980sDiproteverine (BRL 40015)Heart rate reduction, ischemic redistributionLimited clinical development

Role of Diproteverine in Calcium Antagonist Pharmacodynamics

Diproteverine exhibits a unique dual pharmacodynamic profile combining voltage-dependent calcium channel blockade with minimal phosphodiesterase (PDE) inhibition. Electrophysiological studies in sheep Purkinje fibers demonstrated concentration-dependent suppression of slow action potential amplitude (IC₃₀ = 2 µM), indicating direct L-VOCC blockade. This effect was distinct from papaverine, which showed marginal channel-blocking activity but potent PDE inhibition [2]. Diproteverine shortened the duration of fast action potentials at 50% repolarization (IC₃₀ = 2.5 µM), requiring 4-5 times higher concentrations to inhibit sodium channels (Vmax reduction) [1] [2]. Functional models in guinea pig trachea further confirmed its L-VOCC blocking behavior, inhibiting KCl-induced contractions by blocking inward Ca²⁺ flux – an effect absent with the PDE inhibitor theophylline [6].

Table 2: Pharmacodynamic Comparison of Diproteverine with Reference Agents

ParameterDiproteverinePapaverineDiltiazem
L-VOCC Blockade (IC₃₀)2.0 µM>10 µM0.5-1.0 µM
PDE InhibitionWeakPotentNegligible
Na⁺ Channel BlockadeModerateWeakNegligible
Sinoatrial Node EffectBradycardiaVariableBradycardia

Hemodynamic studies in conscious dogs revealed Diproteverine’s signature effect: heart rate reduction without compensatory tachycardia. This contrasted sharply with nifedipine (which induced reflex tachycardia) and aligned more closely with diltiazem. Crucially, this bradycardic effect persisted even after atropine pretreatment, suggesting direct sinoatrial node modulation rather than vagal activation [2]. In chronically instrumented dogs with myocardial infarction, Diproteverine increased collateral-dependent flow to ischemic zones by 28% while reducing flow to normal myocardium by 15%, demonstrating favorable redistribution without inducing coronary steal – a critical limitation observed with verapamil and nifedipine in the same model [2].

Theoretical Frameworks for Anti-Anginal Mechanisms

Diproteverine’s anti-ischemic efficacy arises from integrated mechanisms correcting the myocardial oxygen supply-demand imbalance:

  • Heart Rate-Mediated Demand Reduction: As a bradycardic agent, Diproteverine directly lowers myocardial oxygen consumption (MVO₂). In conscious dog models, it reduced heart rate by 15-22% at therapeutic doses, significantly decreasing cardiac workload independent of loading condition alterations [2]. This contrasts with dihydropyridines, whose afterload reduction is frequently offset by tachycardia [4] [10].

  • Oxygen Supply Optimization: Diproteverine enhances perfusion of ischemic territories via coronary vasodilation preferentially affecting collateral vessels. Experimental data show it increased ischemic zone flow by 32% in infarcted canine hearts, comparable to diltiazem but superior to verapamil or nifedipine, which diverted flow away from collateral-dependent regions (steal phenomenon) [2]. This preferential redistribution likely involves differential vasodilation in resistance vessels supplying hypoxic myocardium [1] [4].

  • Cellular Electrophysiological Modulation: By inhibiting L-VOCCs in vascular smooth muscle and cardiomyocytes, Diproteverine reduces calcium influx during depolarization. This dual action decreases vascular tone and attenuates myocardial contractility moderately, further reducing MVO₂. Voltage-clamp studies confirm suppression of high-threshold calcium current (iCa,L) in guinea pig ventricular myocytes and rabbit sinoatrial node cells [1], supporting its tissue-specific effects.

The molecular binding model proposes Diproteverine interacts with L-VOCCs in a state-dependent manner, stabilizing inactivated channels during membrane depolarization (similar to phenylalkylamines) but with distinct receptor affinity. This explains its suppression of slow action potentials in depolarized tissues (e.g., ischemic myocardium) while having less effect on resting channels [1] [6].

Table 3: Anti-Anginal Mechanisms of Diproteverine vs. Standard CCBs

MechanismDiproteverineDiltiazemNifedipineVerapamil
Heart Rate Reduction+++++- (↑)+
Coronary Vasodilation++++++++++
Peripheral Vasodilation+++++++
Collateral Flow RedistributionBeneficialBeneficialAdverse (Steal)Variable
Negative InotropyModerateModerateMildMarked

Properties

CAS Number

69373-95-1

Product Name

Diproteverine

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-di(propan-2-yloxy)-3,4-dihydroisoquinoline

Molecular Formula

C26H35NO4

Molecular Weight

425.6 g/mol

InChI

InChI=1S/C26H35NO4/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22/h9-10,14-18H,7-8,11-13H2,1-6H3

InChI Key

APMMVXSVJLZZRR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC

Solubility

Soluble in DMSO

Synonyms

1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL
BRL 40015A
BRL-40015-A
BRL-40015A
diproteverine
diproteverine hydrochloride

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.